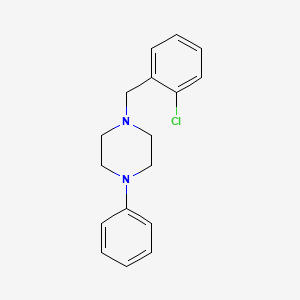

1-(2-chlorobenzyl)-4-phenylpiperazine

描述

Contextualization within the Piperazine (B1678402) Derivative Landscape

The piperazine moiety, a six-membered heterocyclic ring containing two nitrogen atoms at opposite positions, is a cornerstone in medicinal chemistry. researchgate.net Its versatile structure allows for extensive modification, leading to a vast landscape of derivatives with a wide array of pharmacological activities. researchgate.netnih.govbohrium.com The nitrogen atoms in the piperazine ring can be readily substituted, which allows for the fine-tuning of a molecule's physicochemical properties, such as solubility and bioavailability, and its biological target affinity. nih.govbohrium.com

Piperazine derivatives are broadly categorized based on the substituents attached to the nitrogen atoms. Among the most extensively studied are:

Phenylpiperazines : Characterized by a phenyl group attached to one of the piperazine nitrogens. wikipedia.orgresearchgate.net

Benzylpiperazines : Featuring a benzyl (B1604629) group attached to a piperazine nitrogen. wikipedia.orgresearchgate.net

Diphenylmethylpiperazines (Benzhydrylpiperazines) : Containing a diphenylmethyl group. wikipedia.org

Arylpiperazines : A broader class that includes pyridinyl and pyrimidinyl piperazines, where an aromatic ring system is linked to the piperazine core. wikipedia.org

The subject of this article, 1-(2-chlorobenzyl)-4-phenylpiperazine, is a hybrid molecule that incorporates features of both benzylpiperazines and phenylpiperazines. This dual characteristic makes it a compound of interest for researchers exploring the structure-activity relationships (SAR) that arise from combining these two important pharmacophores.

| Classification | Core Structural Feature | Example Compound |

| Phenylpiperazines | A phenyl ring directly attached to a piperazine nitrogen. | 1-(3-chlorophenyl)piperazine (B195711) (mCPP) |

| Benzylpiperazines | A benzyl group (phenylmethyl) attached to a piperazine nitrogen. | 1-Benzylpiperazine (BZP) |

| Hybrid Derivatives | Contains structural elements from multiple classes. | This compound |

Rationale for Research Focus on Substituted Phenylpiperazines and Benzylpiperazines

The persistent research interest in substituted phenylpiperazines and benzylpiperazines stems from their remarkable structural versatility and their demonstrated ability to interact with biological systems, particularly the central nervous system (CNS). researchgate.netnih.gov The piperazine scaffold is considered a "privileged" structure in drug discovery, meaning it can serve as a template for developing ligands for multiple biological targets.

Key rationales for the research focus on these subclasses include:

Pharmacological Versatility : The piperazine nucleus is a key component in a multitude of compounds with diverse biological activities, including antimicrobial, anticancer, and CNS-related effects. researchgate.netresearchgate.net This wide range of potential applications makes it an attractive starting point for new drug development programs.

CNS Activity : Many phenylpiperazine and benzylpiperazine derivatives exhibit significant pharmacological activity involving the monoamine pathways in the brain. nih.gov They can influence the neurotransmission of dopamine (B1211576), serotonin (B10506), and noradrenaline, which are crucial for regulating mood, cognition, and behavior. researchgate.netnih.gov This has made them subjects of investigation for potential use in developing agents that target CNS disorders.

Scaffold for Drug Design : In medicinal chemistry, these compounds serve as versatile building blocks. researchgate.net The piperazine ring allows for systematic structural modifications, enabling researchers to conduct detailed structure-activity relationship (SAR) studies. By altering the substituents on the phenyl and benzyl rings (e.g., adding halogen atoms like chlorine or functional groups like trifluoromethyl), scientists can optimize a compound's potency, selectivity, and pharmacokinetic properties. researchgate.netnih.govmdpi.comnih.gov

Evolution of Research Interests in this Compound Class

The scientific focus on benzylpiperazines and phenylpiperazines has evolved significantly over the past several decades, reflecting shifts in both pharmaceutical research priorities and societal trends.

Early Pharmaceutical Research (c. 1970s) : Initial interest in this class of compounds was driven by the search for new therapeutic agents. For instance, 1-benzylpiperazine (BZP) was investigated for its potential as an antidepressant medication, although it was ultimately deemed unsuitable for this purpose. researchgate.netnih.gov This early work, however, established the CNS-active properties of the benzylpiperazine scaffold.

Emergence as "Designer Drugs" : In the late 20th and early 21st centuries, some benzylpiperazine and phenylpiperazine derivatives, such as BZP and 1-(3-chlorophenyl)piperazine (mCPP), gained prominence as recreational substances, often marketed as "party pills." researchgate.netresearchgate.net This shift in use led to a new wave of research focused on their pharmacology and toxicology as substances of abuse.

Contemporary Medicinal Chemistry : Current research has moved beyond the initial focus on simple psychoactive effects. Scientists are now exploring the therapeutic potential of novel, structurally complex derivatives in a variety of disease areas. By strategically modifying the core structure of phenylpiperazines and benzylpiperazines, researchers are developing candidate compounds with potential applications as anticonvulsants, antimycobacterial agents, and anticancer agents. nih.govmdpi.comnih.govmdpi.com This modern approach leverages the foundational knowledge of the piperazine scaffold to design highly specific molecules for targeted therapeutic intervention.

| Research Phase | Primary Focus | Key Compound Examples |

| Early Pharmaceutical (1970s) | Antidepressant and CNS applications. | 1-Benzylpiperazine (BZP) |

| Recreational Use (1990s-2000s) | Psychoactive and stimulant effects. | BZP, 1-(3-chlorophenyl)piperazine (mCPP) |

| Contemporary Medicinal Chemistry (2010s-Present) | Targeted therapeutic applications (e.g., anticonvulsant, anticancer). | Various novel substituted phenyl- and benzylpiperazines. |

Structure

3D Structure

属性

IUPAC Name |

1-[(2-chlorophenyl)methyl]-4-phenylpiperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClN2/c18-17-9-5-4-6-15(17)14-19-10-12-20(13-11-19)16-7-2-1-3-8-16/h1-9H,10-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDOBKOKKWOJYNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2Cl)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advanced Chemical Transformations of 1 2 Chlorobenzyl 4 Phenylpiperazine

Established Synthetic Routes and Methodological Innovations for Piperazine (B1678402) Core

The synthesis of the 1-(2-chlorobenzyl)-4-phenylpiperazine scaffold relies on the foundational chemistry of the piperazine ring, a privileged structure in medicinal chemistry. ingentaconnect.comresearchgate.net Methodologies for its construction and substitution have evolved to enhance efficiency, diversity, and stereochemical control.

Cyclization Reactions for Piperazine Ring Formation

The formation of the piperazine ring is the initial critical step in synthesizing a wide array of derivatives. ingentaconnect.com Various synthetic strategies have been developed to construct this six-membered heterocycle. A common approach involves the cyclization of 1,2-diamines with suitable dielectrophiles. nih.gov More advanced methods include palladium-catalyzed cyclization reactions that couple a propargyl unit with a diamine component, offering high yields and stereochemical control. organic-chemistry.org

Another innovative strategy involves the reductive cyclization of dioximes. nih.govresearchgate.net This method converts a primary amine into a bis(oximinoalkyl)amine, which then undergoes catalytic reductive cyclization to form the piperazine ring. nih.govresearchgate.net This technique is particularly useful for creating substituted piperazines with a degree of stereoselectivity. nih.gov Photoredox catalysis has also emerged as a powerful tool, enabling the cyclization of intermediates like α-aminyl radicals with imines to furnish the piperazine core under mild conditions. mdpi.com

Table 1: Overview of Piperazine Ring Cyclization Methods

| Method | Description | Key Features | Citations |

| Diamine Cyclization | Reaction of a 1,2-diamine with a 1,2-dielectrophile (e.g., dihalide). | A classical and straightforward method. | nih.gov |

| Reductive Cyclization of Dioximes | Involves converting a primary amine to a dioxime, followed by catalytic hydrogenation to form the ring. | Allows for stereoselective synthesis and structural modification. nih.gov | nih.govresearchgate.net |

| Palladium-Catalyzed Cyclization | Couples a propargyl unit with a diamine, catalyzed by a palladium complex. | Provides high yields and excellent regio- and stereochemical control. | organic-chemistry.org |

| Photoredox Catalysis | Utilizes visible light and a photocatalyst to initiate cyclization via radical intermediates. | Mild reaction conditions; allows access to diverse functionalized piperazines. mdpi.com | mdpi.com |

N-Substitution Strategies for Introducing Benzyl (B1604629) and Phenyl Moieties

Once the piperazine core is formed, the introduction of the phenyl and 2-chlorobenzyl groups onto the nitrogen atoms is required to yield this compound. The synthesis can proceed in a stepwise manner, often involving a protecting group to ensure mono-substitution at each step. google.comnih.gov

N-Arylation: The introduction of the phenyl group onto a piperazine nitrogen is typically achieved through N-arylation reactions. Key methods include the Buchwald–Hartwig amination and nucleophilic aromatic substitution (SNAr). nih.govmdpi.com The Buchwald–Hartwig coupling uses a palladium catalyst to couple an aryl halide (e.g., chlorobenzene (B131634) or bromobenzene) with the piperazine. SNAr is also feasible, particularly when the aromatic ring is activated by electron-withdrawing groups. google.com

N-Alkylation: The 2-chlorobenzyl group is generally introduced via nucleophilic substitution, where piperazine (or a 1-phenylpiperazine (B188723) intermediate) acts as a nucleophile, attacking an electrophilic benzyl source like 2-chlorobenzyl chloride or 2-chlorobenzyl bromide. nih.govresearchgate.net This reaction is a standard and effective method for forming the N-benzyl bond. nih.gov The use of a base is common to neutralize the acid formed during the reaction. chemicalbook.com

Precursor Chemistry and Stereoselective Synthesis Approaches

The primary chemical precursors for the direct synthesis of this compound are piperazine, a phenylating agent (such as a halobenzene), and a benzylating agent (such as 2-chlorobenzyl chloride). researchgate.netchemicalbook.com

While this compound itself is achiral, the principles of stereoselective synthesis are crucial when developing analogs with substituents on the carbon atoms of the piperazine ring. ingentaconnect.com The stereochemistry of such compounds can significantly influence their biological activity. ingentaconnect.com

Stereoselective routes to polysubstituted piperazines often rely on starting materials from the "chiral pool," such as readily available amino acids. ingentaconnect.comnih.gov These methods allow for the construction of enantiomerically pure piperazine scaffolds. For instance, a chiral 1,2-diamine intermediate can be synthesized from an amino acid and then cyclized to form the desired enantiopure substituted piperazine. nih.gov Other advanced strategies include the stereospecific ring-opening of N-activated aziridines followed by cyclization, which can produce highly substituted piperazines with excellent stereoselectivity. acs.orgnih.gov These approaches provide precise control over the three-dimensional structure of the final molecule.

Derivatization Strategies for Structural Modification and Analog Generation

The structure of this compound serves as a versatile template for generating a library of analogs through various derivatization strategies. These modifications are typically aimed at exploring structure-activity relationships (SAR). ingentaconnect.com

Key Derivatization Sites:

The Phenyl Ring: The phenyl group can be substituted with a wide range of functional groups (e.g., fluoro, methoxy) to probe electronic and steric effects. evitachem.commdpi.comsemanticscholar.org

The Benzyl Ring: The 2-chloro substituent on the benzyl ring can be moved to other positions (meta, para) or replaced with other halogens (e.g., fluorine) or different electron-withdrawing or donating groups. chemicalbook.comnih.gov

The Piperazine Ring Carbons: Although more synthetically challenging, substituents can be introduced onto the carbon atoms of the piperazine ring itself, often requiring a de novo synthesis from chiral precursors to control stereochemistry. ingentaconnect.comacs.org This C-H functionalization is an area of active research. mdpi.com

These modifications allow for the systematic tuning of the compound's properties. For example, replacing the benzyl group with a sulfonylbenzyl moiety or acetyl group represents another avenue for creating diverse analogs. evitachem.comnih.gov

Table 2: Potential Derivatization Strategies for Analog Generation

| Modification Site | Strategy | Example Precursors/Reagents | Potential New Analogs |

| N4-Phenyl Ring | Nucleophilic Aromatic Substitution or Buchwald-Hartwig Coupling | 1-Bromo-4-fluorobenzene, 1-chloro-4-methoxybenzene | 1-(2-chlorobenzyl)-4-(4-fluorophenyl)piperazine, 1-(2-chlorobenzyl)-4-(4-methoxyphenyl)piperazine |

| N1-Benzyl Ring | Nucleophilic Alkylation | 1-Bromomethyl-3-chlorobenzene, 1-chloro-4-fluorobenzyl chloride | 1-(3-chlorobenzyl)-4-phenylpiperazine, 1-(4-fluorobenzyl)-4-phenylpiperazine |

| N1-Substitution | Acylation or Sulfonylation | Acetyl chloride, Benzylsulfonyl chloride | 1-Acetyl-4-phenylpiperazine, 1-(Benzylsulfonyl)-4-phenylpiperazine |

| Piperazine Ring | C-H Functionalization or De Novo Synthesis | Chiral amino acids, Michael acceptors | C-substituted chiral piperazine analogs |

Scale-Up Considerations for Research and Preclinical Development

Transitioning the synthesis of this compound from a laboratory scale to larger quantities for research and preclinical evaluation introduces several important considerations. enamine.net The primary goals of process development are to ensure safety, cost-effectiveness, and reproducibility. nih.gov

Key factors in scaling up the synthesis include:

Cost and Availability of Starting Materials: For large-scale production, inexpensive and readily available precursors like piperazine, aryl chlorides, and benzyl chlorides are preferred. nih.gov

Reaction Conditions: Optimization of solvent choice, temperature, and reaction time is critical to maximize yield and minimize the formation of impurities. For instance, using piperazine itself as a solvent can be an eco-friendly and cost-effective approach in some N-arylation reactions. organic-chemistry.org

Catalyst Efficiency and Cost: In reactions like Buchwald-Hartwig amination, minimizing the loading of the expensive palladium catalyst without sacrificing efficiency is a major goal of process chemistry. nih.gov

Safety: The toxicity and handling requirements of reagents and solvents must be carefully managed. For example, replacing highly toxic reagents with safer alternatives is a priority. google.com

Purification and Isolation: Developing robust and scalable purification methods, such as crystallization or chromatography, is essential to achieve the high purity required for preclinical studies. Isolating products from viscous reaction mixtures can present unique challenges that require specific procedures, such as forming a salt to facilitate precipitation and handling. google.com

These process development efforts are crucial for providing a consistent and reliable supply of the compound for further investigation. enamine.net

Pharmacological Characterization and Receptor Interaction Profiling of 1 2 Chlorobenzyl 4 Phenylpiperazine

Ligand Binding Studies to Neurotransmitter Receptors

Ligand binding studies are crucial for determining the affinity and selectivity of a compound for various neurotransmitter receptors. While direct binding data for 1-(2-chlorobenzyl)-4-phenylpiperazine is not extensively detailed in the searched literature, the profile can be inferred by examining its structural analogues, particularly chlorophenylpiperazine (B10847632) derivatives. The arylpiperazine moiety is recognized as a "privileged scaffold" that interacts with numerous G protein-coupled receptors (GPCRs). mdpi.com

Radioligand binding assays are standard in vitro methods used to quantify the affinity of a test compound for a specific receptor. nih.gov This is typically expressed as an inhibition constant (Kᵢ) or an IC₅₀ value (the concentration of a drug that inhibits 50% of the specific binding of a radioligand).

For related chlorophenylpiperazine compounds, binding affinities have been established for a range of receptors. For instance, studies on 1-(3-chlorophenyl)piperazine (B195711) (mCPP), a positional isomer of the core structure, show broad affinity for multiple serotonin (B10506) (5-HT) receptor subtypes. documentsdelivered.com The affinity of mCPP for eleven different neurotransmitter receptor binding sites in human brain membranes was determined, showing IC₅₀ values ranging from 360 to 1300 nM across all tested 5-HT receptor subtypes. documentsdelivered.com Other research into chlorophenylpiperazine analogues has revealed high affinity for the dopamine (B1211576) transporter (DAT). nih.govnih.gov The affinity of these compounds is highly dependent on the specific substitutions on both the phenyl and piperazine (B1678402) rings.

The selectivity profile of a compound describes its binding affinity for a primary target receptor versus other receptors. Phenylpiperazine derivatives are well-known for their interactions with aminergic receptors, including serotonin, dopamine, and adrenergic receptors. mdpi.com

Serotonin Receptors: The isomer 1-(3-chlorophenyl)piperazine (mCPP) is noted for being relatively non-selective among serotonin receptor subtypes, binding with similar potency to 5-HT₁A, 5-HT₁D, 5-HT₂A, and 5-HT₂C receptors. documentsdelivered.com It also acts as an antagonist at the 5-HT₇ receptor. nih.gov

Dopamine Receptors: Certain phenylpiperazine analogues have been developed as ligands for the dopamine D₂ receptor. nih.gov Furthermore, specific chlorophenylpiperazine derivatives have been identified as having a high affinity and selectivity for the dopamine transporter (DAT) over serotonin (SERT) and norepinephrine (B1679862) (NET) transporters. nih.govnih.gov

Adrenergic Receptors: mCPP displays an affinity for α₂-adrenergic receptors that is comparable to its affinity for serotonin receptors, with an IC₅₀ value of 570 nM. documentsdelivered.com However, it is less potent at α₁- and β-adrenergic receptors. documentsdelivered.com

Histamine (B1213489) Receptors: Many piperazine derivatives are known to interact with histamine receptors; for example, hydroxyzine (B1673990) is a potent H₁ receptor inverse agonist. wikipedia.org Specific studies on piperazine and piperidine (B6355638) derivatives have identified high-affinity antagonists for the histamine H₃ receptor. nih.gov

The substitution pattern is critical for the selectivity profile. The presence and position of the chloro group on the phenyl ring, as well as the benzyl (B1604629) group on the piperazine nitrogen, would be expected to significantly influence the binding affinities and selectivity of this compound compared to simpler analogues like mCPP.

Table 1: Binding Affinities of 1-(3-chlorophenyl)piperazine (mCPP), a Structural Isomer This table shows data for a related compound to provide context for the potential receptor interactions of the title compound.

| Receptor Site | Affinity (IC₅₀, nM) | Reference |

|---|---|---|

| 5-HT₁A | 360 - 1300 | documentsdelivered.com |

| 5-HT₂ | 360 - 1300 | documentsdelivered.com |

| 5-HT₃ | 360 - 1300 | documentsdelivered.com |

| α₂-Adrenergic | 570 | documentsdelivered.com |

| α₁-Adrenergic | > 2500 | documentsdelivered.com |

| β-Adrenergic | > 2500 | documentsdelivered.com |

| Dopamine | > 2500 | documentsdelivered.com |

Functional Assays of Receptor Activation and Modulation in In Vitro Systems

Functional assays are used to determine whether a compound acts as an agonist, antagonist, partial agonist, or inverse agonist at a specific receptor by measuring a biological response downstream of receptor binding. eurofinsdiscovery.com

Most serotonin, dopamine, adrenergic, and histamine receptors are GPCRs, which initiate intracellular signaling cascades upon activation. mdpi.com These pathways commonly involve second messengers like cyclic AMP (cAMP) and intracellular calcium (Ca²⁺). eurofinsdiscovery.com

Gαₛ and Gαᵢ Pathways: These pathways involve the stimulation (Gαₛ) or inhibition (Gαᵢ) of the enzyme adenylyl cyclase, which alters the intracellular concentration of cAMP. Functional assays measuring cAMP levels are standard for determining activity at receptors coupled to these G proteins, such as many serotonin and adrenergic receptor subtypes. eurofinsdiscovery.com

Gαₒ Pathway: This pathway involves the activation of phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG), which in turn mobilize intracellular calcium stores. nih.gov Assays measuring calcium flux are therefore used to assess compound function at Gαₒ-coupled receptors. nih.goveurofinsdiscovery.com

For example, a study on mCPP demonstrated that it acts as an antagonist at the human 5-HT₇ receptor by blocking the mobilization of intracellular Ca²⁺. nih.gov Many arylpiperazine derivatives are known to act as partial agonists or antagonists at various aminergic GPCRs. mdpi.com The specific functional activity of this compound would depend on which receptor subtypes it binds to with the highest affinity and how it modulates their conformational state.

While many piperazine-containing compounds target GPCRs, some have been investigated for their ability to directly modulate the activity of ion channels. These studies assess a compound's ability to block or open channels, thereby altering ion flux across the cell membrane.

Literature specifically detailing the direct ion channel modulatory effects of this compound or its close chlorophenylpiperazine analogues is scarce. However, other structurally distinct piperazine derivatives have been identified as antagonists of the TRPV4 ion channel, a member of the transient receptor potential channel family. nih.gov Additionally, other classes of molecules have been developed as neuronal calcium ion channel blockers. researchgate.net These findings suggest that while the primary targets for phenylpiperazines are typically GPCRs, the potential for interaction with ion channels cannot be entirely ruled out without direct experimental investigation.

Enzyme Inhibition and Activation Profiles

The ability of a compound to inhibit or activate specific enzymes is a critical component of its pharmacological profile. While direct studies on this compound are not prominent in the searched literature, research on related structures indicates that the phenylpiperazine scaffold can be incorporated into various enzyme inhibitors.

Topoisomerase II: Phenylpiperazine derivatives have been rationally designed as potential inhibitors of Topoisomerase II (Topo II), an enzyme crucial for managing DNA topology during cell replication. nih.gov Derivatives containing a 3,4-dichlorophenylpiperazine moiety showed significant cytotoxic activity, suggesting potent inhibition. nih.gov

Cholinesterases: Derivatives of piperazine and piperidine have been evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are key targets in Alzheimer's disease research. nih.govhilarispublisher.com Some novel benzamide (B126) derivatives incorporating a piperazine ring showed excellent inhibitory activity against BChE. hilarispublisher.com

NAD-dependent Oxidations: In a study of compounds with anticonvulsant activity, 1,4-disubstituted piperazines were found to selectively inhibit the in vitro oxidation of several nicotinamide (B372718) adenine (B156593) dinucleotide (NAD)-dependent substrates by rat brain homogenates. nih.gov Notably, a structurally similar compound, 1-(2-chlorobenzyl)-4-(2-chlorobenzoyl)piperazine, was identified as having significant central nervous system depressant activity within its series, and related compounds inhibited NAD-dependent enzymes. nih.gov

Other Enzymes: Various other phenylpiperazine derivatives have been investigated for inhibitory activity against enzymes such as α-glucosidase and thymidylate synthase. mdpi.com

These findings collectively suggest that the this compound scaffold has the potential for interaction with a range of enzymes, although its specific profile requires direct experimental validation.

Table 2: Compound Names Mentioned in the Article

| Abbreviation / Trivial Name | Full Chemical Name |

|---|---|

| mCPP | 1-(3-chlorophenyl)piperazine |

| - | 1-(2-chlorobenzyl)-4-(2-chlorobenzoyl)piperazine |

| Hydroxyzine | (±)-2-[2-[4-[(4-chlorophenyl)phenylmethyl]piperazin-1-yl]ethoxy]ethanol |

Elucidation of Molecular and Cellular Mechanisms of Action for 1 2 Chlorobenzyl 4 Phenylpiperazine

Intracellular Signaling Cascades and Second Messenger Systems

Currently, there is a lack of specific research elucidating the direct impact of 1-(2-chlorobenzyl)-4-phenylpiperazine on intracellular signaling cascades and second messenger systems. While many pharmacologically active compounds exert their effects through pathways such as the mitogen-activated protein kinase (MAPK) cascade or by modulating second messengers like cyclic AMP (cAMP), specific studies detailing these interactions for this compound have not been published in the available scientific literature. Therefore, its precise role in activating or inhibiting key kinases, phosphatases, or the production of second messengers remains to be determined.

Modulation of Neurotransmitter Release and Reuptake Mechanisms

Research into the direct effects of this compound on neurotransmitter release and reuptake is limited. However, studies on structurally related chlorophenylpiperazine (B10847632) analogues provide insights into its potential mechanisms of action, particularly concerning neurotransmitter transporters.

Phenylpiperazine derivatives are known to interact with various components of the central nervous system. For instance, some analogues have demonstrated significant affinity for monoamine transporters, which are crucial for clearing neurotransmitters from the synaptic cleft and terminating their action. A study on chlorophenylpiperazine analogues revealed that compounds with a chloro-substituent on the phenyl ring can exhibit high affinity for the dopamine (B1211576) transporter (DAT). nih.govnih.gov Specifically, 1-(3-chlorophenyl)-4-phenethylpiperazine was found to be a highly selective DAT ligand. nih.govnih.gov This suggests that the presence and position of the chlorine atom on the phenyl ring are important determinants of activity at the dopamine transporter.

While the exact binding affinities for this compound are not available, the data from related compounds suggest a potential for interaction with monoamine transporters. The table below presents the binding affinities of several chlorophenylpiperazine analogues for the dopamine, serotonin (B10506), and norepinephrine (B1679862) transporters, illustrating the structure-activity relationships within this chemical class.

Table 1: Binding Affinities (Ki, nM) of Chlorophenylpiperazine Analogues at Monoamine Transporters

| Compound | DAT | SERT | NET |

|---|---|---|---|

| 1-(3-chlorophenyl)-4-phenethylpiperazine | 15 | 2,500 | 2,700 |

| 1-(4-chlorophenyl)-4-phenethylpiperazine | 22 | >10,000 | 4,800 |

| 1-(2-chlorophenyl)-4-phenethylpiperazine | 35 | >10,000 | 5,200 |

Data sourced from studies on chlorophenylpiperazine analogues. nih.govnih.gov

The affinity of these compounds for the dopamine transporter indicates a potential mechanism for modulating dopaminergic neurotransmission. By inhibiting dopamine reuptake, such compounds can increase the concentration and duration of dopamine in the synaptic cleft, thereby enhancing dopaminergic signaling. The substitution pattern on the phenyl ring appears to influence both potency and selectivity. nih.govnih.gov

Furthermore, broader studies on phenylpiperazine derivatives have shown that they can also interact with various neurotransmitter receptors, including serotonin (5-HT) and adrenergic receptors. nih.gov The specific affinity for these receptors is modulated by the substituents on both the phenyl and piperazine (B1678402) rings. nih.gov For example, substitution at the ortho position of the phenyl ring with a group having a negative potential has been found to be favorable for affinity at both 5-HT1A and alpha 1 receptors. nih.gov

Gene Expression and Proteomic Alterations in Relevant Research Models

There is currently no published research available that specifically investigates the effects of this compound on gene expression or its induced proteomic alterations in any research model. Studies that would provide insight into which genes are upregulated or downregulated, or which proteins are differentially expressed following cellular exposure to this compound, have not been conducted. Consequently, the downstream molecular consequences of its potential interactions with cellular targets, in terms of genomic and proteomic changes, remain unknown.

Cellular Uptake and Subcellular Localization Studies

Specific studies on the cellular uptake and subcellular localization of this compound are not available in the current scientific literature. The processes by which this compound crosses the cell membrane, its rate of uptake, and its distribution within subcellular compartments such as the cytoplasm, mitochondria, or nucleus have not been elucidated. Therefore, it is not known whether its potential targets are located on the cell surface or within the cell, nor the mechanisms that would facilitate its transport to these sites.

Structure Activity Relationship Sar Studies of 1 2 Chlorobenzyl 4 Phenylpiperazine and Its Analogues

Impact of Benzyl (B1604629) and Phenyl Ring Substituent Modifications on Pharmacological Activity

Modifications to the benzyl and phenyl rings of 1-benzyl-4-phenylpiperazine (B182925) analogues have a profound impact on their affinity and selectivity for various receptors, particularly dopamine (B1211576) and serotonin (B10506) receptors.

Benzyl Ring Modifications: Substituents on the benzyl ring play a crucial role in modulating the biological activity of these compounds. For instance, in a series of N-benzylpiperidine analogues, which share structural similarities with benzylpiperazines, the introduction of an electron-withdrawing group at the C4-position of the N-benzyl moiety was found to be advantageous for binding to the dopamine transporter (DAT). nih.gov This suggests that electronic properties of the benzyl ring are a key determinant of activity.

In another study on benzylpiperazine derivatives, various substitutions on the benzyl ring were explored to assess their impact on σ1 receptor affinity. It was observed that the nature and position of the substituent could significantly alter the binding affinity and selectivity. For example, a 4-methoxy group on the benzyl ring of certain derivatives resulted in high σ1 receptor affinity.

Phenyl Ring Modifications: Alterations to the phenyl ring also significantly influence the pharmacological profile of 1-benzyl-4-phenylpiperazine analogues. In a study of [4-(4-carboxamidobutyl)]-1-arylpiperazines, various substitutions on the phenyl ring were shown to affect the binding affinity for dopamine D2 and D3 receptors. acs.org For example, an unsubstituted phenylpiperazine compound displayed a certain affinity for the D3 receptor, which was enhanced approximately 3-fold by the introduction of a 2-methoxy group. acs.org However, this modification also increased the affinity for the D2 receptor by nearly 10-fold, thereby reducing the D2/D3 selectivity. acs.org The introduction of two chlorine atoms at the 2- and 3-positions of the phenyl ring resulted in the highest affinity for the D3 receptor among the tested analogues. acs.org

The following table summarizes the binding affinities of some [4-(4-carboxamidobutyl)]-1-arylpiperazine analogues with different substitutions on the phenyl ring for dopamine D3 and D2 receptors. acs.org

| Compound | Phenyl Ring Substituent | D3R Ki (nM) | D2R Ki (nM) | D2R/D3R Selectivity |

| 6 | Unsubstituted | 2.1 ± 0.3 | 118 ± 21 | 56 |

| 7 | 2-OCH3 | 0.7 ± 0.1 | 12 ± 1 | 17 |

| 8 | 2,3-di-Cl | 0.4 ± 0.1 | 21 ± 3 | 53 |

| 9 | 2-Cl, 3-CH3 | 1.1 ± 0.1 | 6 ± 1 | 5.4 |

| 10 | 2-CH3, 3-Cl | 1.5 ± 0.3 | 24 ± 4 | 16 |

In a different series of N-phenylpiperazine analogues, substitutions on the phenyl ring were evaluated for their impact on D3 versus D2 receptor selectivity. It was found that certain fluorine substitutions on the phenyl ring of 4-thiophene-3-yl-benzamide N-phenylpiperazines resulted in high D3 receptor affinity and significant D3 versus D2 selectivity. nih.gov

The table below shows the binding affinities and selectivity of some N-phenylpiperazine analogues with varying substitutions. nih.gov

| Compound | R1 | R2 | D2 Receptor Ki (nM) | D3 Receptor Ki (nM) | D2:D3 Selectivity |

| 3a | 2-F | - | 384 ± 39.6 | 96.2 ± 16.9 | 4.0 |

| 3b | 3-F | - | 2516 ± 252 | 1003 ± 118 | 2.5 |

| 3c | 4-F | - | 3091 ± 269 | 1176 ± 240 | 2.6 |

| 6a | 2-F | 4-thiophene-3-yl-benzamide | 648 ± 100 | 1.4 ± 0.2 | 467 |

| 6b | 3-F | 4-thiophene-3-yl-benzamide | 2334 ± 485 | 7.9 ± 1.4 | 296 |

| 6c | 4-F | 4-thiophene-3-yl-benzamide | 7200 ± 215 | 12.4 ± 1.6 | 579 |

These findings underscore the importance of the substitution pattern on both the benzyl and phenyl rings in determining the pharmacological activity and receptor selectivity of 1-benzyl-4-phenylpiperazine analogues.

Stereochemical Effects on Receptor Binding and Efficacy

While specific studies on the stereochemistry of 1-(2-chlorobenzyl)-4-phenylpiperazine are not widely available in the reviewed literature, research on related chiral piperazine (B1678402) derivatives indicates that stereochemistry is a critical factor influencing receptor binding and efficacy. The introduction of a chiral center, for instance by substitution on the piperazine ring or on a side chain, can lead to enantiomers with significantly different pharmacological profiles.

In a study on a series of N-benzyl-4-heteroaryl-1-(phenylsulfonyl)piperazine-2-carboxamides, the stereochemistry at the C2 position of the piperazine ring was found to be crucial for its inhibitory activity against the NS5B polymerase of the hepatitis C virus. The separation of a racemic mixture led to the identification of enantiomers with different potencies, highlighting the importance of the three-dimensional arrangement of the molecule for its interaction with the biological target.

For other classes of piperazine derivatives, it has been demonstrated that enantiomers can exhibit different affinities and functional activities at various receptors. For example, in the case of certain atypical antipsychotics with a piperazine moiety, the enantiomers can have distinct binding profiles at dopamine and serotonin receptors, leading to differences in their therapeutic effects and side-effect profiles. This enantioselectivity is attributed to the specific stereochemical requirements of the receptor binding pockets.

The synthesis of single enantiomers of chiral 1-benzyl-4-phenylpiperazine analogues is therefore a key strategy in drug design to obtain compounds with improved therapeutic indices. Chiral chromatography and asymmetric synthesis are common methods employed to isolate or produce enantiomerically pure compounds for pharmacological evaluation. The determination of the absolute configuration of the more active enantiomer provides valuable insights into the topology of the receptor binding site and can guide the design of more potent and selective ligands.

Quantitative Structure-Activity Relationship (QSAR) Analysis and Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR models for this compound were not detailed in the provided search results, numerous studies have successfully applied QSAR to various classes of piperazine derivatives to predict their pharmacological properties and guide the design of new analogues. nih.govnih.govresearchgate.netnih.govmdpi.commdpi.comsddn.es

The general approach in QSAR studies involves calculating a set of molecular descriptors for each compound in a series. These descriptors can be categorized as:

Topological descriptors: Based on the 2D representation of the molecule, describing its connectivity and shape.

Geometrical descriptors: Derived from the 3D structure of the molecule, such as molecular volume and surface area.

Electronic descriptors: Quantifying the electronic properties of the molecule, such as partial charges and dipole moments.

Hydrophobic descriptors: Related to the lipophilicity of the molecule, like the partition coefficient (logP).

Once the descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are employed to build a model that correlates a selection of these descriptors with the observed biological activity (e.g., receptor binding affinity, enzyme inhibition). mdpi.com

For instance, a QSAR study on a series of 1-aryl-4-(phenylarylmethyl)piperazines with affinity for dopamine D2 and serotonin 5-HT1A receptors could elucidate the key structural features responsible for their activity and selectivity. Such a model might reveal that specific steric and electronic properties of the substituents on the aromatic rings are crucial for receptor interaction.

A predictive QSAR model can be used to estimate the activity of newly designed compounds before their synthesis, thereby saving time and resources. nih.gov The reliability and predictive power of a QSAR model are assessed through various validation techniques, including internal validation (e.g., leave-one-out cross-validation) and external validation using a test set of compounds that were not used in the model development.

Rational Design Principles for Novel Piperazine Derivatives

The rational design of novel piperazine derivatives, including analogues of this compound, is guided by a combination of SAR data, computational modeling, and an understanding of the target receptor's structure and function. mdpi.comnih.gov The goal is to create new molecules with enhanced therapeutic properties, such as increased potency, improved selectivity, and better pharmacokinetic profiles.

Key principles in the rational design of piperazine derivatives include:

Scaffold Hopping and Bioisosteric Replacement: This involves replacing the core piperazine scaffold or its substituents with other chemical groups that have similar steric and electronic properties but may offer advantages in terms of synthesis, metabolism, or patentability. For example, replacing a phenyl ring with a bioisosteric heteroaromatic ring can modulate the compound's properties.

Structure-Based Drug Design: When the 3D structure of the target receptor is known, molecular docking studies can be performed to predict the binding mode of a ligand within the receptor's active site. rsc.org This information allows for the design of modifications that can enhance favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) and improve binding affinity. For instance, docking studies of N-phenylpiperazine derivatives with the α1A-adrenoceptor have revealed key amino acid residues involved in binding, guiding the design of more potent ligands. rsc.org

Ligand-Based Drug Design: In the absence of a receptor structure, ligand-based methods such as pharmacophore modeling and 3D-QSAR are employed. A pharmacophore model represents the essential 3D arrangement of functional groups required for biological activity. This model can then be used to screen virtual libraries of compounds or to guide the design of new molecules that fit the pharmacophore.

Modulation of Physicochemical Properties: Rational design also involves optimizing the physicochemical properties of the compounds to ensure good drug-like characteristics. This includes tuning lipophilicity (logP), solubility, and metabolic stability. For example, the introduction of polar groups can improve solubility, while blocking metabolically liable sites can increase the compound's half-life.

The application of these principles has led to the development of numerous piperazine-based drugs with a wide range of therapeutic applications. semanticscholar.orgnih.gov The continued integration of experimental SAR data with advanced computational techniques will undoubtedly facilitate the discovery of novel and improved piperazine derivatives in the future.

Preclinical in Vivo Pharmacological Investigations of 1 2 Chlorobenzyl 4 Phenylpiperazine

Exploration of Pharmacological Efficacy in Established Animal Models

Limited direct research on the specific pharmacological efficacy of 1-(2-chlorobenzyl)-4-phenylpiperazine in established animal models is available in publicly accessible scientific literature. However, the broader class of 1,4-disubstituted piperazines, to which this compound belongs, has been the subject of various preclinical investigations, suggesting potential areas of central nervous system (CNS) activity.

Behavioral Assays and Neurobiological Endpoints (e.g., Antidepressant, Anxiolytic, Antipsychotic, Anticonvulsant)

While specific behavioral assay data for this compound is not detailed in available research, studies on structurally related compounds provide a framework for its potential neuropharmacological profile. The phenylpiperazine moiety is a common feature in many centrally acting agents, and its derivatives have been explored for a range of neuropsychiatric indications.

Anticonvulsant Activity: Research into various 1,4-disubstituted piperazines has revealed anticonvulsant properties. For instance, a study on a series of these compounds showed that they could offer protection against pentylenetetrazol-induced convulsions in mice. nih.gov Notably, within a series of 1-(substituted benzyl)-4-(substituted benzoyl)piperazines, the related compound 1-(2-chlorobenzyl)-4-(2-chlorobenzoyl)piperazine was identified as possessing the most significant central nervous system depressant activity. nih.gov This suggests that the 1-(2-chlorobenzyl) structural component may contribute to CNS-modulating effects.

Further studies on other piperazine (B1678402) derivatives have demonstrated anticonvulsant effects in models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scMet) seizure assays. researchgate.net For example, a different series of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives also showed anticonvulsant potential. While these are structurally distinct, they highlight the recurring theme of anticonvulsant activity within the broader phenylpiperazine class.

Anxiolytic and Antipsychotic Potential: The phenylpiperazine scaffold is integral to the structure of several known anxiolytic and antipsychotic drugs. For example, compounds designed as antagonists for the 5-HT₂A receptor, a key target in psychosis, often incorporate a phenylpiperazine core. Research on such derivatives has shown efficacy in animal models of psychosis, such as preventing apomorphine-induced climbing and ketamine-induced hyperlocomotion in mice. While not directly implicating this compound, these findings underscore the potential for compounds with this core structure to interact with neurobiological pathways relevant to psychosis.

Similarly, novel 5-HT₃ receptor antagonists containing a phenylpiperazine group have been investigated for antidepressant-like activity in rodent models. These studies utilize behavioral tests like the forced swim test and olfactory bulbectomy to assess antidepressant potential.

Physiological Response Characterization in Research Animals

Specific data on the physiological responses to the administration of this compound in research animals is not available in the reviewed literature. Characterization of physiological responses would typically involve monitoring parameters such as body temperature, heart rate, blood pressure, and locomotor activity following compound administration. The observation that a related compound has CNS depressant activity suggests that this compound might induce changes in these physiological markers, potentially including sedation or alterations in motor function. nih.gov

In Vivo Receptor Occupancy Studies in Animal Brains

There are no specific in vivo receptor occupancy studies for this compound reported in the available scientific literature. In vivo receptor occupancy studies are crucial for understanding the direct interaction of a compound with its molecular targets in the brain. nih.gov These studies typically involve administering the compound to animals and then using techniques like positron emission tomography (PET) or ex vivo autoradiography to measure the percentage of specific receptors that are bound by the drug. For many psychoactive compounds, particularly those with antipsychotic potential, the occupancy of dopamine (B1211576) D₂ and serotonin (B10506) 5-HT₂A receptors is of primary interest. nih.govnih.gov

Pharmacodynamic Biomarker Identification and Validation

The identification and validation of pharmacodynamic biomarkers for this compound have not been described in the public domain. Pharmacodynamic biomarkers are measurable indicators that can signal a biological response to a drug. In CNS drug development, these can include changes in the levels of neurotransmitters or their metabolites in cerebrospinal fluid or blood, or alterations in brain activity as measured by electroencephalography (EEG). Given the lack of specific in vivo efficacy and receptor binding data, the development of relevant pharmacodynamic biomarkers for this particular compound remains a future research endeavor.

Pharmacokinetics and Biotransformation of 1 2 Chlorobenzyl 4 Phenylpiperazine in Preclinical Research

Absorption, Distribution, Metabolism, and Excretion (ADME) in Animal Models

While specific ADME data for 1-(2-chlorobenzyl)-4-phenylpiperazine is not extensively available in publicly accessible literature, the pharmacokinetic properties of structurally related piperazine-containing compounds have been investigated in preclinical models, such as rats. These studies provide a foundational understanding of how this class of compounds is likely to behave in vivo.

For instance, a study on a novel piperazine-containing antineoplastic prototype, LQFM018, in rats revealed rapid and substantial absorption following intraperitoneal administration. nih.gov The compound also demonstrated wide distribution, a characteristic attributed to its high lipid solubility, which is a crucial feature for reaching tissues like the bone marrow. nih.gov Furthermore, LQFM018 exhibited a high clearance rate and a short half-life, suggesting rapid elimination likely due to significant hepatic metabolism. nih.gov

Similarly, research on other phenylpiperazine derivatives highlights their systemic absorption and subsequent metabolic processing. The primary route of excretion for many of these compounds and their metabolites is through the urine.

Table 1: General Pharmacokinetic Parameters of a Related Piperazine (B1678402) Compound (LQFM018) in Rats

| Parameter | Observation | Implication |

| Absorption | Rapid and well-absorbed after intraperitoneal administration. nih.gov | Suggests good bioavailability from parenteral routes. |

| Distribution | Highly distributed, likely due to high lipid solubility. nih.gov | May easily permeate tissue barriers to reach target sites. nih.gov |

| Metabolism | High clearance suggests intense hepatic biotransformation. nih.gov | The compound is likely extensively broken down by the liver. |

| Excretion | A low half-life indicates relatively fast elimination. nih.gov | The compound and its byproducts are cleared from the body quickly. |

Note: This data is for a structurally related compound and serves as a predictive model in the absence of direct data for this compound.

Identification of Metabolites and Metabolic Pathways

The biotransformation of this compound is anticipated to follow pathways observed for other N-substituted piperazine derivatives. In preclinical studies involving rats and in vitro human liver preparations, the metabolism of these compounds is characterized by several key reactions.

Studies on N-benzylpiperazine (BZP) in rats have identified hydroxylation of the aromatic ring as a primary metabolic route. nih.gov Specifically, p-hydroxy-BZP was found to be the main metabolite, with m-hydroxy-BZP as a minor metabolite. nih.gov Another significant pathway is the degradation of the piperazine ring itself. nih.gov For 1-(4-methoxyphenyl)piperazine (B173029) (MeOPP), O-demethylation was the principal metabolic step observed in rats. nih.gov

In vitro metabolism studies of a pyridine-phenylpiperazine analog using rat, dog, and human hepatic S9 fractions identified four main metabolic pathways:

Hydroxylation (at the methyl, phenyl, or piperazinyl positions) researchgate.net

N/O-dealkylation researchgate.net

N-dephenylation researchgate.net

Dehydration researchgate.net

Based on these findings, the expected metabolic pathways for this compound would likely involve:

Hydroxylation: Addition of a hydroxyl group to the phenyl ring or the chlorobenzyl ring.

N-dealkylation: Cleavage of the bond between the piperazine nitrogen and the 2-chlorobenzyl group, leading to the formation of 1-phenylpiperazine (B188723).

Piperazine Ring Cleavage: Opening of the piperazine ring structure.

Table 2: Predicted Metabolic Pathways and Metabolites of this compound Based on Structurally Similar Compounds

| Metabolic Pathway | Predicted Metabolites | Supporting Evidence from Related Compounds |

| Aromatic Hydroxylation | Hydroxylated derivatives on the phenyl or chlorobenzyl ring. | Major pathway for N-benzylpiperazine and other phenylpiperazine analogs. nih.govresearchgate.netresearchgate.net |

| N-Dealkylation | 1-Phenylpiperazine and 2-chlorobenzoic acid (following further oxidation). | Observed with N-(4-chlorobenzyl)-N'-benzoylhydrazine. nih.gov |

| Piperazine Ring Degradation | Various smaller amine and acid fragments. | Common pathway for piperazine-containing compounds. nih.gov |

Enzyme Systems Involved in Biotransformation (e.g., Cytochrome P450)

The metabolism of a vast number of drugs is carried out by the cytochrome P450 (CYP) superfamily of enzymes, which are predominantly found in the liver. nih.gov Research on various phenylpiperazine and benzylpiperazine derivatives has consistently implicated several CYP isoenzymes in their biotransformation.

In vitro studies using human liver microsomes have shown that the metabolism of benzylpiperazine (BZP) and trifluoromethylphenylpiperazine (TFMPP) involves CYP2D6, CYP1A2, and CYP3A4. researchgate.net Specifically for the O-demethylation of 1-(4-methoxyphenyl)piperazine (MeOPP), CYP2D6 was identified as the primary enzyme responsible. nih.gov The involvement of CYP1A2 and CYP3A4 has also been noted in the N-demethylation and sulfoxidation of other piperidine-containing compounds like thioridazine. capes.gov.brnih.gov

Given the structural similarities, it is highly probable that the metabolism of this compound is also mediated by these key CYP enzymes. The specific contributions of each enzyme would determine the rate of metabolism and could be a source of inter-individual variability in drug response due to genetic polymorphisms in these enzymes. researchgate.net

Table 3: Cytochrome P450 Enzymes Implicated in the Metabolism of Phenylpiperazine Derivatives

| CYP Isoenzyme | Role in Metabolism of Related Compounds | Potential Role in Metabolism of this compound |

| CYP2D6 | Major enzyme in the O-demethylation of MeOPP and metabolism of BZP and TFMPP. nih.govresearchgate.net | Likely involved in hydroxylation and/or dealkylation. |

| CYP1A2 | Involved in the metabolism of BZP and TFMPP; N-demethylation of thioridazine. researchgate.netcapes.gov.brnih.gov | Potential role in N-dealkylation and aromatic hydroxylation. |

| CYP3A4 | Involved in the metabolism of BZP and TFMPP; N-demethylation of thioridazine. researchgate.netcapes.gov.brnih.gov | Likely contributes to the overall metabolic clearance. |

| CYP2C19 | Showed inhibitory effects from chlorophenylpiperazine (B10847632). researchgate.net | Possible minor role or interaction potential. |

| CYP2C9 | Showed inhibitory effects from chlorophenylpiperazine. researchgate.net | Possible minor role or interaction potential. |

Blood-Brain Barrier Penetration Studies in Animal Models

The ability of a compound to cross the blood-brain barrier (BBB) is a critical determinant of its efficacy for treating central nervous system (CNS) disorders. The BBB is a highly selective barrier that protects the brain, and passage across it is influenced by several physicochemical properties of a molecule. patsnap.com

Direct in vivo studies on the BBB penetration of this compound are not readily found in the scientific literature. However, predictions can be made based on its structural characteristics and data from related compounds. Key factors that favor BBB penetration include high lipophilicity, a low molecular weight (typically under 400-500 Daltons), and a low number of hydrogen bonds. patsnap.com

In silico modeling of some N-phenylpiperazine derivatives has been used to predict their ability to cross the BBB, with lipophilicity being a key parameter. banglajol.info While these predictive models suggested that certain derivatives may not readily permeate the BBB, experimental validation is crucial. banglajol.info In vivo assays in mice, using fluorescently labeled tracers, provide a robust method for quantifying BBB permeability. nih.gov

Given that many phenylpiperazine derivatives are designed to have CNS activity, it is plausible that this compound possesses characteristics that allow for at least some degree of BBB penetration. However, without direct experimental data from animal models, its capacity to reach therapeutic concentrations in the brain remains speculative. Further preclinical studies, such as in situ brain perfusion or intravenous administration followed by brain tissue analysis in rodents, are necessary to definitively determine the BBB penetration of this compound.

Computational and Theoretical Studies on 1 2 Chlorobenzyl 4 Phenylpiperazine

Molecular Docking and Ligand-Receptor Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a potential drug with its protein or nucleic acid target.

While specific docking studies on 1-(2-chlorobenzyl)-4-phenylpiperazine are not extensively detailed in publicly available literature, research on closely related phenylpiperazine derivatives provides a strong model for its likely interactions. Studies on N-phenylpiperazine derivatives, for example, have identified key binding interactions with targets like the α1A-adrenoceptor. asianpubs.orgrsc.org In these models, the binding is typically driven by a combination of hydrogen bonds and electrostatic forces. asianpubs.orgrsc.org Key amino acid residues such as Asp106, Gln177, Ser188, Ser192, and Phe193 have been identified as the main binding sites within the α1A-adrenoceptor for this class of compounds. asianpubs.orgrsc.org

Similarly, docking studies on other complex phenylpiperazine compounds against different targets reveal common interaction patterns. For instance, docking of 1-(3,4-dichlorophenyl)piperazine (B178234) derivatives with DNA and topoisomerase II (Topo II) showed that the phenylpiperazine ring is crucial for π-type interactions with aromatic amino acids in the binding domain. nih.gov These compounds can also form hydrogen bonds with key residues like aspartic acid. nih.gov

Based on these analogous studies, it is predicted that this compound would engage in similar interactions. The nitrogen atoms of the piperazine (B1678402) ring are key pharmacophoric features, likely acting as hydrogen bond acceptors, while the phenyl and chlorobenzyl rings would engage in hydrophobic and π-stacking interactions within a receptor's binding pocket.

Table 1: Predicted Interaction Profile for this compound Based on Analogous Compounds

| Interaction Type | Predicted Participating Moiety | Potential Interacting Residues |

| Hydrogen Bonding | Piperazine Nitrogen Atoms | Aspartic Acid, Glutamine, Serine |

| Hydrophobic/π-Stacking | Phenyl Ring, Chlorobenzyl Ring | Phenylalanine, Tyrosine, Tryptophan |

| Electrostatic Forces | Ionizable Piperazine Ring | Charged Amino Acid Residues |

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. These methods provide insights into molecular structure, stability, and reactivity by analyzing the distribution of electrons. researchgate.net Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO-LUMO energy gap (ΔE) is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A small energy gap suggests that a molecule is more polarizable and has higher chemical reactivity, indicating it can be readily excited. nih.gov For phenylpiperazine derivatives and other heterocyclic compounds, DFT calculations are routinely used to determine these parameters. asianpubs.orgresearchgate.net

The molecular electrostatic potential (MEP) map is another valuable output, which visualizes the electron density around the molecule. nih.gov It helps predict where the molecule is likely to engage in electrophilic and nucleophilic interactions. nih.govresearchgate.net In a typical MEP map, electron-rich regions (shown in red or yellow) are susceptible to electrophilic attack, while electron-poor regions (blue) are prone to nucleophilic attack. nih.gov For this compound, the electronegative chlorine atom and the nitrogen atoms of the piperazine ring would be expected to be electron-rich sites, representing potential sites for hydrogen bonding and other interactions.

Table 2: Key Parameters from Quantum Chemical Calculations and Their Significance

| Parameter | Description | Significance for Reactivity |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to the ability to donate an electron. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the ability to accept an electron. |

| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO. | A smaller gap indicates higher chemical reactivity and lower kinetic stability. nih.gov |

| Molecular Electrostatic Potential (MEP) | A 3D map of the electron density distribution. | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) sites for interaction. nih.gov |

| Global Reactivity Descriptors | Parameters like chemical hardness, softness, and electrophilicity index. | Quantify the overall reactivity and stability of the molecule. nih.gov |

Molecular Dynamics Simulations for Conformational Analysis and Binding

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes of a ligand and its receptor over time. nih.gov These simulations are crucial for understanding the stability of a ligand-receptor complex and the flexibility of both the ligand and the protein. nih.govresearchgate.net

For phenyl-piperazine based compounds, MD simulations have been used to analyze their binding to targets like the eukaryotic initiation factor eIF4A1, an ATP-dependent RNA helicase. nih.govresearchgate.net In such studies, a simulation is typically run for a duration ranging from nanoseconds to microseconds. nih.gov Key analyses performed on the simulation trajectory include:

Root-Mean-Square Deviation (RMSD): This is calculated for the protein backbone and the ligand to assess the stability of the system. A stable RMSD value over time indicates that the complex has reached equilibrium and the ligand is stably bound.

Root-Mean-Square Fluctuation (RMSF): This is calculated for individual amino acid residues to identify flexible regions of the protein.

Binding Free Energy Calculations: Methods like MM-GBSA (Molecular Mechanics/Generalized Born Surface Area) are used to estimate the binding free energy of the ligand to the receptor, providing a quantitative measure of binding affinity. mdpi.com

A conformational analysis of 2-substituted piperazines has shown that the axial conformation is often preferred, which can be further stabilized by intramolecular hydrogen bonds. nih.gov This preferred conformation plays a critical role in how the molecule orients itself to bind effectively within a receptor pocket. nih.gov MD simulations of this compound bound to a target receptor would reveal its conformational preferences within the binding site and the stability of the key interactions identified through docking.

In Silico Prediction of Pharmacological and Pharmacokinetic Properties

In silico tools are widely used in the early stages of drug discovery to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as the potential toxicity (ADMET) of drug candidates. researchgate.netfrontiersin.org This process helps to filter out compounds with unfavorable pharmacokinetic profiles or high toxicity risks before committing to expensive and time-consuming experimental studies. researchgate.net

Various software platforms like SwissADME, pkCSM, and PreADMET are used to calculate these properties based on the molecule's structure. researchgate.netresearchgate.net For phenylpiperazine derivatives, these predictions are standard practice. researchgate.netnih.gov

Key predicted properties include:

Drug-Likeness: Assessed using rules like Lipinski's Rule of Five, which evaluates properties such as molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors. researchgate.net

Absorption: Predictions include human intestinal absorption and Caco-2 cell permeability, which model absorption from the gut into the bloodstream. frontiersin.org

Distribution: This includes predicting whether the compound can cross the blood-brain barrier (BBB) and the extent of its binding to plasma proteins. researchgate.netmdpi.com

Metabolism: Predictions often focus on interactions with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. The software can predict if the compound is a substrate or inhibitor of key CYP isoforms. researchgate.net

Toxicity: A range of toxicities can be predicted, including hepatotoxicity (liver damage), cardiotoxicity (e.g., hERG inhibition), and mutagenicity (Ames test). frontiersin.orgresearchgate.net

For a molecule like this compound, these tools would provide a comprehensive profile of its potential as a drug, highlighting its strengths and potential liabilities for further optimization. researchgate.net

Table 3: Representative In Silico ADMET Predictions for Phenylpiperazine-like Scaffolds

| Property | Predicted Outcome | Implication |

| Lipinski's Rule of Five | Generally compliant | Good potential for oral bioavailability. |

| Intestinal Absorption | High | The compound is likely to be well-absorbed from the gastrointestinal tract. frontiersin.org |

| Blood-Brain Barrier (BBB) Permeation | Often predicted to be BBB permeable | Potential for activity in the central nervous system (CNS). researchgate.net |

| P-glycoprotein Substrate | Often predicted as a substrate | The compound may be actively transported out of cells, potentially affecting its distribution. researchgate.net |

| CYP450 Inhibition | Variable; depends on specific structure | Potential for drug-drug interactions. |

| hERG Inhibition | Generally low for many derivatives | Lower risk of certain types of cardiotoxicity. researchgate.net |

| Hepatotoxicity | Often predicted as a potential risk | A common flag for aromatic and heterocyclic compounds that requires experimental validation. researchgate.net |

| Ames Mutagenicity | Generally predicted to be non-mutagenic | Lower risk of causing genetic mutations. researchgate.net |

Future Directions and Emerging Research Avenues for 1 2 Chlorobenzyl 4 Phenylpiperazine Research

Integration with Novel Drug Discovery Platforms and Screening Technologies

The future utility of 1-(2-chlorobenzyl)-4-phenylpiperazine and its analogs can be significantly expanded through the application of modern drug discovery platforms. High-throughput screening (HTS) and high-content screening (HCS) technologies allow for the rapid assessment of the compound against vast panels of biological targets, moving beyond its known receptor interactions. Such campaigns can uncover novel activities and provide a more comprehensive understanding of its biological footprint.

Furthermore, computational and in silico methods are set to play a pivotal role. Virtual screening, using techniques like molecular docking and pharmacophore modeling, can predict potential binding partners and guide the synthesis of more potent and selective derivatives. Machine learning and artificial intelligence (AI) algorithms can analyze screening data to identify complex structure-activity relationships (SAR) that may not be apparent through traditional analysis, thereby accelerating the optimization cycle for developing novel chemical probes.

Table 10.1: Hypothetical Screening Cascade for this compound

| Phase | Screening Technology | Objective | Potential Outcome |

| Primary Screen | High-Throughput Screening (HTS) | Identify initial biological activity across a broad target class (e.g., GPCRs, ion channels). | Identification of novel receptor or enzyme interactions. |

| Secondary Screen | In Vitro Pharmacological Assays | Confirm and quantify the activity identified in the primary screen. | Determination of potency (EC₅₀/IC₅₀) and efficacy at new targets. |

| Computational Screen | Virtual Screening / Molecular Docking | Predict binding modes and identify potential off-targets based on structural homology. | Prioritization of targets for further biological validation. |

| Tertiary Screen | Cell-Based High-Content Screening (HCS) | Evaluate effects on cellular phenotypes (e.g., neurite outgrowth, pathway activation). | Understanding of the compound's functional impact in a biological context. |

Exploration of Polypharmacology and Off-Target Interactions

Polypharmacology, the ability of a single compound to interact with multiple targets, is a critical consideration for both therapeutic development and its use as a research tool. For phenylpiperazine derivatives, which are known to exhibit activity at various monoamine receptors, a systematic exploration of off-target interactions is a crucial future direction. This involves moving beyond primary targets to profile this compound against comprehensive safety panels, such as those including a wide range of G-protein coupled receptors (GPCRs), kinases, and ion channels.

Understanding the full target profile is essential for interpreting experimental results accurately. An off-target interaction could be responsible for an observed physiological effect, and without this knowledge, the effect might be incorrectly attributed to the primary target. Techniques such as affinity chromatography coupled with mass spectrometry or broad-panel radioligand binding assays can provide an unbiased view of the compound's interactome, revealing a more complete picture of its biological activity. This knowledge is invaluable for designing cleaner experiments and developing derivatives with improved selectivity.

Table 10.2: Potential Target Classes for Polypharmacological Profiling

| Target Class | Examples | Rationale for Investigation |

| Serotonin (B10506) (5-HT) Receptors | 5-HT₁ₐ, 5-HT₂ₐ, 5-HT₂C, 5-HT₇ | Phenylpiperazine scaffold is a common motif in serotonergic ligands. |

| Dopamine (B1211576) (D) Receptors | D₁, D₂, D₃, D₄ | Structural similarities to known dopaminergic agents suggest potential cross-reactivity. |

| Adrenergic (α) Receptors | α₁, α₂ | Overlap in binding sites with other monoamine receptors. |

| Sigma (σ) Receptors | σ₁, σ₂ | Known to be promiscuous targets for various CNS-active compounds. |

| hERG Ion Channel | - | A critical off-target to assess for potential cardiotoxicity in any future translational studies. |

Application of Advanced Omics Technologies in Research

To elucidate the systems-level impact of this compound, the application of advanced "omics" technologies is a promising frontier. These approaches provide a global, unbiased view of the molecular changes induced by the compound within a biological system.

Genomics/Transcriptomics: Using techniques like RNA sequencing (RNA-Seq), researchers can analyze the complete gene expression profile of cells or tissues following exposure to the compound. This can reveal the upregulation or downregulation of specific signaling pathways and cellular processes, offering mechanistic insights that are not achievable through simple binding assays alone.

Proteomics: Quantitative proteomics can identify changes in protein expression and post-translational modifications, providing a direct link between target engagement and functional cellular responses. This can help identify downstream effectors and biomarkers of the compound's activity.

Metabolomics: By analyzing the profile of small-molecule metabolites, metabolomics can uncover alterations in cellular metabolism and bioenergetic pathways resulting from the compound's action.

Integrating these multi-omics datasets can provide a comprehensive molecular signature of this compound's activity, helping to formulate new hypotheses about its mechanism of action and identify novel biological roles.

Table 10.3: Overview of Omics Applications in Compound Characterization

| Omics Technology | Information Yielded | Research Question Addressed |

| Transcriptomics (RNA-Seq) | Differential gene expression data | Which signaling pathways are activated or inhibited by the compound? |

| Proteomics (e.g., SWATH-MS) | Changes in protein abundance and post-translational modifications | What are the downstream protein effectors of target engagement? |

| Metabolomics (e.g., LC-MS) | Alterations in endogenous metabolite levels | How does the compound affect cellular metabolism and bioenergetics? |

Development of Targeted Delivery Systems for Research Probes

The utility of this compound as a research probe, particularly for in vivo studies, could be greatly enhanced by its incorporation into targeted delivery systems. Challenges such as poor solubility or the inability to efficiently cross the blood-brain barrier can limit the application of many small molecules. Advanced formulation strategies can overcome these hurdles.

For instance, encapsulating the compound within nanoparticles or liposomes could improve its pharmacokinetic profile and enable more precise delivery to a specific tissue or organ. Furthermore, these nanocarriers can be functionalized with targeting ligands (e.g., antibodies, peptides) to direct the compound to specific cell types within a heterogeneous environment, such as neurons versus glia in the central nervous system. The development of such targeted probes would allow for more refined investigations into the physiological roles of its molecular targets in specific anatomical locations, reducing systemic off-target effects and increasing the precision of preclinical research.

Table 10.4: Comparison of Potential Delivery Systems

| Delivery System | Key Features | Potential Advantage for Research Applications |

| Liposomes | Phospholipid vesicles; can encapsulate hydrophilic or lipophilic compounds. | Improved solubility and potential for reduced systemic toxicity. |

| Polymeric Nanoparticles | Solid colloidal particles made from biodegradable polymers (e.g., PLGA). | Controlled and sustained release of the compound over time. |

| Antibody-Drug Conjugates | Covalent attachment of the compound to a monoclonal antibody. | Highly specific targeting to cells expressing a particular surface antigen. |

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 1-(2-chlorobenzyl)-4-phenylpiperazine, and how are reaction conditions optimized?

- Methodology : The compound is typically synthesized via alkylation of 4-phenylpiperazine with 2-chlorobenzyl chloride. Key steps include:

- Solvent selection : Use polar aprotic solvents (e.g., DMF, CHCl) to enhance nucleophilicity .

- Base : KCO or NaHCO to deprotonate piperazine and drive the reaction .

- Temperature : Reactions often proceed at room temperature or under mild heating (40–60°C) .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization yields >80% purity .

- Optimization : Microwave-assisted synthesis (e.g., 280°C for 10 min) can reduce reaction times and improve yields compared to conventional methods .

Q. How is this compound characterized structurally?

- Analytical Techniques :

- NMR : H and C NMR confirm substitution patterns (e.g., benzyl protons at δ 3.5–4.5 ppm; aromatic protons at δ 7.0–7.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H] at m/z 317.12) .

- X-ray Crystallography : Resolves spatial arrangement, particularly piperazine ring conformation and chlorobenzyl orientation .

Q. What are the standard protocols for assessing the compound’s solubility and stability?

- Solubility : Tested in DMSO (primary stock) followed by dilution in PBS (pH 7.4) or cell culture media. HPLC monitors precipitation .

- Stability : Accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with LC-MS to detect hydrolytic or oxidative byproducts .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound derivatives?

- Approach :

- Molecular Docking : Targets serotonin/dopamine receptors (e.g., 5-HT, D) using AutoDock Vina. The chlorobenzyl group shows π-π stacking with Phe residues in receptor pockets .

- QSAR Models : Correlate substituent electronegativity (e.g., Cl, F) with IC values in receptor-binding assays .

- Validation : In vitro assays (e.g., radioligand displacement) confirm predicted affinities .

Q. What strategies resolve contradictions in reported biological activities of piperazine derivatives?

- Case Study : Discrepancies in antimicrobial activity (e.g., MIC values ranging from 2–32 µg/mL) may arise from:

- Assay conditions : Variations in bacterial strains, inoculum size, or growth media .

- Stereochemistry : Racemic vs. enantiopure forms (e.g., 4-(1-(2-chlorophenyl)ethyl)morpholine shows 10-fold higher potency in resolved forms) .

- Resolution : Standardize protocols (CLSI guidelines) and characterize stereoisomers via chiral HPLC .

Q. What are the challenges in optimizing metabolic stability for in vivo studies?

- Key Issues :

Featured Recommendations

| Most viewed | ||

|---|---|---|